(2E,2'E)-N,N'-benzene-1,3-diylbis[3-(4-tert-butylphenyl)prop-2-enamide]
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Overview
Description
(E)-3-[4-(TERT-BUTYL)PHENYL]-N-[3-({(E)-3-[4-(TERT-BUTYL)PHENYL]-2-PROPENOYL}AMINO)PHENYL]-2-PROPENAMIDE is a synthetic organic compound characterized by its complex structure, which includes multiple phenyl rings and propenamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-[4-(TERT-BUTYL)PHENYL]-N-[3-({(E)-3-[4-(TERT-BUTYL)PHENYL]-2-PROPENOYL}AMINO)PHENYL]-2-PROPENAMIDE typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, such as substituted phenyl rings and propenamide derivatives. Common synthetic routes include:
Aldol Condensation: This reaction involves the formation of carbon-carbon bonds between aldehydes and ketones, leading to the formation of the propenamide backbone.
Substitution Reactions:
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(E)-3-[4-(TERT-BUTYL)PHENYL]-N-[3-({(E)-3-[4-(TERT-BUTYL)PHENYL]-2-PROPENOYL}AMINO)PHENYL]-2-PROPENAMIDE can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups onto the phenyl rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Catalysts: Palladium on carbon (Pd/C), platinum (Pt)
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, (E)-3-[4-(TERT-BUTYL)PHENYL]-N-[3-({(E)-3-[4-(TERT-BUTYL)PHENYL]-2-PROPENOYL}AMINO)PHENYL]-2-PROPENAMIDE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound may be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. Its structural features make it a candidate for drug design and development.
Medicine
The compound’s potential therapeutic properties are of interest in medicinal chemistry. Researchers may investigate its efficacy as a pharmaceutical agent for treating various diseases.
Industry
In industrial applications, (E)-3-[4-(TERT-BUTYL)PHENYL]-N-[3-({(E)-3-[4-(TERT-BUTYL)PHENYL]-2-PROPENOYL}AMINO)PHENYL]-2-PROPENAMIDE may be used in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of (E)-3-[4-(TERT-BUTYL)PHENYL]-N-[3-({(E)-3-[4-(TERT-BUTYL)PHENYL]-2-PROPENOYL}AMINO)PHENYL]-2-PROPENAMIDE involves its interaction with molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering specific biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- (E)-3-[4-(METHYL)PHENYL]-N-[3-({(E)-3-[4-(METHYL)PHENYL]-2-PROPENOYL}AMINO)PHENYL]-2-PROPENAMIDE
- (E)-3-[4-(ETHYL)PHENYL]-N-[3-({(E)-3-[4-(ETHYL)PHENYL]-2-PROPENOYL}AMINO)PHENYL]-2-PROPENAMIDE
Uniqueness
Compared to similar compounds, (E)-3-[4-(TERT-BUTYL)PHENYL]-N-[3-({(E)-3-[4-(TERT-BUTYL)PHENYL]-2-PROPENOYL}AMINO)PHENYL]-2-PROPENAMIDE is unique due to the presence of tert-butyl groups, which can influence its chemical reactivity, stability, and interactions with biological targets
Properties
Molecular Formula |
C32H36N2O2 |
---|---|
Molecular Weight |
480.6 g/mol |
IUPAC Name |
(E)-3-(4-tert-butylphenyl)-N-[3-[[(E)-3-(4-tert-butylphenyl)prop-2-enoyl]amino]phenyl]prop-2-enamide |
InChI |
InChI=1S/C32H36N2O2/c1-31(2,3)25-16-10-23(11-17-25)14-20-29(35)33-27-8-7-9-28(22-27)34-30(36)21-15-24-12-18-26(19-13-24)32(4,5)6/h7-22H,1-6H3,(H,33,35)(H,34,36)/b20-14+,21-15+ |
InChI Key |
QXHDFGAOGSEXDQ-OZNQKUEASA-N |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)/C=C/C(=O)NC2=CC(=CC=C2)NC(=O)/C=C/C3=CC=C(C=C3)C(C)(C)C |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C=CC(=O)NC2=CC(=CC=C2)NC(=O)C=CC3=CC=C(C=C3)C(C)(C)C |
Origin of Product |
United States |
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